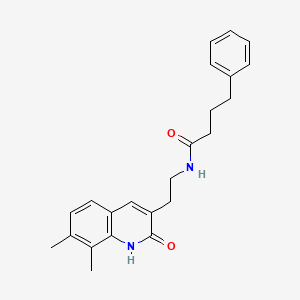![molecular formula C12H16N2O3 B2846741 N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide CAS No. 2094538-13-1](/img/structure/B2846741.png)
N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide is a chemical compound that is commonly referred to as HEPP. It is a synthetic compound that has been used in scientific research for various purposes.
作用機序
HEPP is a small molecule that can bind to proteins and modulate their activity. The mechanism of action of HEPP is not fully understood, but it is believed to involve the disruption of protein-protein interactions. HEPP has been shown to bind to various proteins, including enzymes, transcription factors, and signaling molecules.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteases. HEPP has also been shown to modulate the activity of transcription factors, such as NF-kB and AP-1. In addition, HEPP has been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
実験室実験の利点と制限
HEPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, HEPP also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
将来の方向性
There are several future directions for the study of HEPP. One direction is to further investigate its mechanism of action and its effects on specific proteins and pathways. Another direction is to develop new derivatives of HEPP that have improved specificity and potency. Finally, HEPP could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
HEPP is a synthetic compound that has been used in scientific research for various purposes. It has been shown to have a broad range of targets, including enzymes, transcription factors, and signaling molecules. HEPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of HEPP, including further investigation of its mechanism of action and the development of new derivatives with improved specificity and potency.
合成法
HEPP is synthesized through a series of chemical reactions. The first step involves the reaction of 2-(2-bromoethyl)pyridine with sodium hydride to form 2-(pyridin-2-yloxy)ethyl bromide. The second step involves the reaction of the 2-(pyridin-2-yloxy)ethyl bromide with 2-bromoacetic acid to form N-(2-bromoethyl)-N-[2-(pyridin-2-yloxy)ethyl]glycine. The final step involves the reaction of N-(2-bromoethyl)-N-[2-(pyridin-2-yloxy)ethyl]glycine with sodium hydroxide to form HEPP.
科学的研究の応用
HEPP has been used in scientific research for various purposes. One of the main applications of HEPP is in the study of protein-protein interactions. HEPP has been used to identify and characterize protein-protein interactions in various biological systems. HEPP has also been used in the study of enzyme kinetics and in the development of new drugs.
特性
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-12(16)14(7-9-15)8-10-17-11-5-3-4-6-13-11/h2-6,15H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUGQAACKCDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCO)CCOC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2846659.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)

![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)

![2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2846671.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2846672.png)

![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2846679.png)
![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)